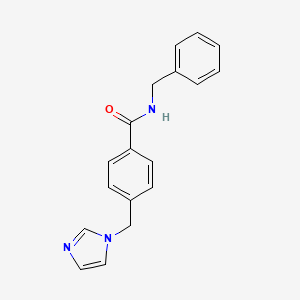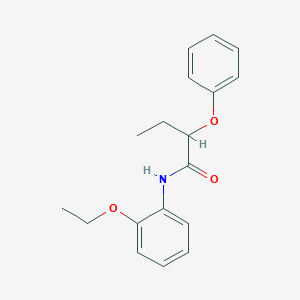![molecular formula C18H23F2NO3 B5976323 methyl 4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B5976323.png)
methyl 4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate, commonly known as MDPV, is a synthetic cathinone that has been widely used as a recreational drug. However, MDPV has also been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and neuroscience. In
Applications De Recherche Scientifique
MDPV has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This has led to research into the potential therapeutic applications of MDPV in treating conditions such as depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.
Mécanisme D'action
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin by binding to the transporters that normally remove these neurotransmitters from the synaptic cleft. By blocking the reuptake of these neurotransmitters, MDPV increases their levels in the brain, leading to increased activation of their respective receptors.
Biochemical and Physiological Effects:
MDPV has been found to produce a range of biochemical and physiological effects in animal studies. These include increased locomotor activity, hyperthermia, hypertension, and tachycardia. MDPV has also been found to produce rewarding effects in animal models of drug addiction, suggesting that it has a high potential for abuse.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has several advantages for use in lab experiments. It is a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it useful for studying the effects of these neurotransmitters on behavior and physiology. However, MDPV also has several limitations. It has a high potential for abuse and can produce toxic effects at high doses, making it difficult to use in animal studies. Additionally, its effects on behavior and physiology may be confounded by its rewarding effects.
Orientations Futures
There are several future directions for research on MDPV. One area of interest is the potential therapeutic applications of MDPV in treating conditions such as depression, ADHD, and Parkinson's disease. Another area of interest is the development of novel reuptake inhibitors that are more selective and less toxic than MDPV. Finally, research into the neurobiological mechanisms underlying the rewarding effects of MDPV may lead to new insights into the biology of addiction.
Méthodes De Synthèse
MDPV can be synthesized through a multi-step process that involves the reaction of piperidine with 2,6-difluorophenylacetonitrile to produce 1-(2,6-difluorophenyl)-2-(piperidin-1-yl)ethanone. This intermediate is then reacted with ethyl acetoacetate to produce MDPV.
Propriétés
IUPAC Name |
methyl 4-[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2NO3/c1-24-18(23)10-9-17(22)21-11-3-4-13(12-21)7-8-14-15(19)5-2-6-16(14)20/h2,5-6,13H,3-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHALRCYXLGDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCCC(C1)CCC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(1-azabicyclo[2.2.2]oct-3-ylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5976259.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5976263.png)
![ethyl {10-[N-(2,2,6,6-tetramethyl-4-piperidinyl)-beta-alanyl]-10H-phenothiazin-2-yl}carbamate dihydrochloride](/img/structure/B5976277.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5976278.png)
![1-(tetrahydro-2-furanylmethyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5976286.png)
![7-[2-(5-fluoro-1H-indol-3-yl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5976296.png)
![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide](/img/structure/B5976302.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5976310.png)
![2-(2,5-dimethylphenoxy)-N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B5976318.png)
![1-(3-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B5976327.png)
![1-[benzyl(methyl)amino]-3-(4-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5976335.png)
![N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5976342.png)